(±)-Panduratin A-d3
Description
Properties
Molecular Formula |
C₂₆H₂₇D₃O₄ |
|---|---|
Molecular Weight |
409.53 |
Synonyms |
rel-2,6-Dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-methyl-2-(3-methyl-2-buten-1-yl)-6-phenyl-3-cyclohexen-1-yl]-methanone-d3; (1α,2α,6β)-(±)-2,6-Dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-methyl-2-(3-methyl-2-buten-1-yl)-6-phenyl-3-cyclohexen-1-yl]-methano |
Origin of Product |
United States |
Biosynthesis and Bioproduction of ± Panduratin a
Putative Biosynthetic Pathways
The proposed biosynthetic schema for Panduratin (B12320070) A involves the integration of the shikimic acid (phenylpropanoid) pathway, the isoprenoid pathway, and the acetate/malonate (polyketide) pathway. researchgate.net These pathways provide the necessary molecular backbones for the final assembly of this bioactive compound.
The phenylpropanoid pathway is fundamental to the synthesis of a vast array of plant secondary metabolites, including flavonoids. nih.gov This pathway provides the C6-C3 phenylpropane unit that forms a core component of the Panduratin A structure. The journey begins with the amino acid L-phenylalanine, which is channeled from primary metabolism into the phenylpropanoid pathway. nih.gov Through a series of enzymatic reactions, L-phenylalanine is converted into various hydroxycinnamic acids, such as p-coumaric acid, which serve as crucial precursors for the chalcone (B49325) backbone. frontiersin.orgnih.gov The phenylpropanoid pathway's role is not only foundational for the core structure but also for providing precursors for the various substitutions on the aromatic rings. nih.gov
The shikimic acid pathway is the upstream route responsible for the production of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, in plants, fungi, and bacteria. wikipedia.orgyoutube.com This seven-step metabolic process converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. wikipedia.orgyoutube.com Chorismate is a pivotal branch-point intermediate that leads to the synthesis of L-phenylalanine. wikipedia.org L-phenylalanine then serves as the primary entry point into the phenylpropanoid pathway, thus directly linking the shikimic acid pathway to the biosynthesis of Panduratin A. nih.govyoutube.com The shikimic acid pathway is therefore essential for providing the aromatic building blocks of the molecule. nih.gov
Key Enzymatic Activities and Gene Regulation
The biosynthesis of Panduratin A is regulated by the expression and activity of several key enzymes. These enzymes catalyze critical steps in the precursor pathways, and their regulation can impact the production of the final compound.
Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the first committed step in the phenylpropanoid pathway. nih.govnih.gov It facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov This reaction represents a major metabolic entry point, diverting phenylalanine from primary metabolism (protein synthesis) to the synthesis of a wide array of secondary metabolites, including the precursors for Panduratin A. nih.govnih.gov The activity of PAL is often a rate-limiting step and is subject to regulation by various developmental and environmental cues. nih.gov Studies have shown that the expression of PAL genes can be induced by various stimuli, leading to an increased production of phenylpropanoid compounds. researchgate.net
4-Coumaroyl:Coenzyme A Ligase (4CL) is another pivotal enzyme in the phenylpropanoid pathway. frontiersin.orgwikipedia.org It catalyzes the activation of p-coumaric acid and other hydroxycinnamic acids by ligating them to Coenzyme A (CoA) to form their respective CoA thioesters, such as p-coumaroyl-CoA. frontiersin.orgnih.gov These activated thioesters are central intermediates that can be channeled into various branch pathways, including the biosynthesis of flavonoids like the chalcone backbone of Panduratin A. frontiersin.orgnih.gov The 4CL enzyme family consists of multiple isoforms with varying substrate specificities, which allows for the fine-tuning of metabolic flux towards different classes of phenylpropanoid derivatives. nih.govnih.gov The expression of 4CL genes is tightly regulated and often coordinated with other genes in the pathway to ensure the efficient production of specific metabolites. frontiersin.org
Table of Key Enzymes and Their Functions
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. nih.govnih.gov | Phenylpropanoid Pathway |
| 4-Coumaroyl:Coenzyme A Ligase | 4CL | Activates hydroxycinnamic acids by forming CoA thioesters. frontiersin.orgwikipedia.org | Phenylpropanoid Pathway |
Table of Biosynthetic Pathways and Their Contributions
| Pathway | Key Precursors/Intermediates | Contribution to Panduratin A |
|---|---|---|
| Shikimic Acid Pathway | Chorismate, L-Phenylalanine. wikipedia.orgyoutube.com | Provides the initial aromatic amino acid building block. |
| Phenylpropanoid Pathway | trans-Cinnamic acid, p-Coumaroyl-CoA. nih.govfrontiersin.org | Forms the core C6-C3 chalcone skeleton. |
| Isoprenoid Pathway | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP). nih.gov | Provides the prenyl groups for substitution on the chalcone backbone. |
Chalcone Synthase (CHS)
Chalcone synthase (CHS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of all flavonoids. fao.orgnih.gov It functions as a type III polyketide synthase. nih.gov The reaction mechanism involves the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov This series of decarboxylation, condensation, and cyclization reactions results in the formation of a tetraketide intermediate, which is then aromatized to produce the characteristic C6-C3-C6 chalcone backbone, specifically naringenin (B18129) chalcone. nih.gov
In Boesenbergia rotunda, CHS is a key determinant in the production of precursors for panduratin A. Transcriptome analysis of B. rotunda cell suspension cultures treated with the precursor phenylalanine showed an upregulation of CHS gene expression, indicating its crucial role in the pathway. researchgate.net Overexpression of the CHS gene in hairy root cultures of other medicinal plants has been shown to significantly increase the accumulation of total flavonoids. nih.gov
Chalcone Specific Prenyltransferase
The structural uniqueness of Panduratin A is derived from the addition of two isoprenoid side chains, a geranyl group and a prenyl group, to the chalcone backbone. This modification is catalyzed by prenyltransferase (PT) enzymes. The biosynthesis of Panduratin A specifically requires a chalcone-specific prenyltransferase capable of utilizing geranyl pyrophosphate (GPP) as a donor substrate to attach the C10 geranyl group. nih.gov
Research into the specific PTs of Boesenbergia rotunda has yielded complex results. A putative prenyltransferase gene, designated BrPT2, was isolated from B. rotunda. nih.gov However, when this gene was expressed in B. rotunda cell cultures, it did not lead to an increase in prenylated flavonoids like Panduratin A. Instead, it exhibited unexpected promiscuous catalytic activity, enhancing the production of other flavonoids such as alpinetin (B1665720) and pinostrobin (B192119) from their respective chalcone substrates. nih.govnih.gov This suggests that while BrPT2 is part of the flavonoid biosynthetic network, it may not be the specific enzyme responsible for the geranylation step in Panduratin A synthesis, and the precise enzyme for this key reaction remains an active area of investigation. nih.gov
Other Relevant Enzymes and Their Expression Regulation
The biosynthesis of Panduratin A relies on the coordinated action of several enzymes upstream of chalcone synthase. The general phenylpropanoid pathway provides the initial building block, 4-coumaroyl-CoA. Key enzymes in this preliminary stage include:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. researchgate.net
Cinnamate-4-Hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to form p-coumaric acid.
4-Coumaroyl:Coenzyme A Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA, the substrate for CHS. researchgate.net
Studies on B. rotunda cell cultures have shown that feeding the cultures with phenylalanine leads to the upregulation of PAL and 4CL gene expression, which correlates with an increase in flavonoid production. researchgate.netresearchgate.net This indicates that the availability of precursors from the general phenylpropanoid pathway is a critical factor for Panduratin A synthesis.
The entire pathway is under tight transcriptional control. In plants, the expression of flavonoid structural genes is often orchestrated by a ternary complex of transcription factors belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. fao.orgresearchgate.net Transcriptome analysis of B. rotunda has identified numerous transcription factors from these families, including C3H, MYB, NAC, and WRKY, which are differentially expressed during flavonoid biosynthesis, suggesting their role in regulating the production of compounds like Panduratin A. nih.govcropj.com
Biotechnological Production Strategies
Given the pharmacological interest in Panduratin A, significant research has focused on developing biotechnological methods for its sustainable and scalable production, moving beyond reliance on harvesting the plant's rhizomes.
Plant Tissue Culture Approaches (e.g., callus, rhizomes)
In vitro culture of Boesenbergia rotunda tissues is a viable method for producing Panduratin A. Both callus (undifferentiated cell masses) and organized cultures like adventitious roots and in vitro rhizomes have been shown to synthesize the compound. myfoodresearch.com
Callus cultures can be initiated from various explants, such as shoot bases, on a solid medium like Murashige and Skoog (MS) medium supplemented with plant growth regulators. myfoodresearch.com For instance, calli of B. rotunda have been successfully induced using auxins like α-naphthalene acetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D). myfoodresearch.com While these callus cultures produce Panduratin A, the yields are often significantly lower than those found in the parent rhizome. myfoodresearch.com
Adventitious root cultures, grown in a liquid medium, represent another promising approach. Optimization of culture conditions for these roots has been shown to enhance both biomass and flavonoid accumulation.
Table 1: Effect of Initial Inoculum Density and Medium pH on B. rotunda Adventitious Root Cultures
| Culture Parameter | Treatment | Dry Weight (g) | Panduratin A (mg/g DW) |
| Inoculum Density | 1.0 g | 4.87 | 0.15 |
| 1.5 g | 5.10 | 0.20 | |
| 2.0 g | 4.19 | 0.05 | |
| 2.5 g | 3.52 | 0.01 | |
| Initial Medium pH | pH 4.8 | 4.81 | 0.20 |
| pH 5.8 | 5.30 | 0.21 | |
| pH 6.8 | 4.52 | 0.08 |
Data adapted from a study on B. rotunda adventitious root liquid suspension cultures after five weeks.
As shown in the table, an intermediate initial inoculum density (1.5 g) and a slightly acidic initial medium pH (5.8) were found to be optimal for both biomass and Panduratin A production in adventitious root cultures.
Cell Suspension Culture Optimization
Cell suspension cultures, which involve growing individual cells or small cell aggregates in a liquid medium, offer advantages for large-scale production in bioreactors. myfoodresearch.com However, studies have shown that cell suspension cultures of B. rotunda may produce lower quantities of flavonoids, including Panduratin A, compared to more differentiated callus or root cultures. myfoodresearch.com
Optimization is key to improving yields. Research has identified that a full-strength MS basal medium with a pH of 5.8, supplemented with 1 mg/L NAA, 1 mg/L 6-benzyladenine (BA), and 3% sucrose, maximizes cell biomass and total flavonoid content in B. rotunda cell suspensions. researchgate.net
Furthermore, elicitation—the use of stress-inducing compounds to trigger defense responses and secondary metabolite production—is a powerful strategy. While specific data on elicitors for Panduratin A is emerging, elicitors like methyl jasmonate and salicylic (B10762653) acid are known to be potent enhancers of secondary metabolite synthesis in various plant cell cultures. nih.govresearchgate.netresearchgate.net Precursor feeding, such as adding phenylalanine to the culture medium, has also been proven to up-regulate key biosynthetic genes and increase the production of flavonoids in B. rotunda cells. researchgate.netnih.gov
Genetic Manipulation for Yield Enhancement
Metabolic engineering provides a direct route to enhance the production of target compounds by manipulating the expression of key genes in the biosynthetic pathway. tudelft.nlwur.nlnih.gov This can involve overexpressing genes for rate-limiting enzymes or down-regulating genes in competing pathways.
In the context of Panduratin A, several strategies are being explored:
Overexpression of Pathway Genes: A study on B. rotunda cell suspension cultures with an overexpressed Chalcone Synthase (CHS) gene demonstrated changes in the expression levels of other flavonoid-related genes, highlighting the potential of this approach to modify the flavonoid profile. researchgate.net
Manipulation of Transcription Factors: Modifying the expression of key transcriptional regulators, such as those from the MYB or bHLH families, could simultaneously up-regulate multiple structural genes within the Panduratin A pathway. fao.orgresearchgate.net
Heterologous Expression: A long-term goal is to transfer the entire Panduratin A biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or E. coli. mdpi.com This approach could enable large-scale, controlled, and rapid production in industrial fermenters. However, this strategy is currently hampered by the fact that not all enzymes in the pathway, particularly the specific geranyltransferase, have been fully identified and characterized. nih.gov
These genetic strategies, combined with optimized culture conditions, represent the future of sustainable Panduratin A bioproduction.
Chemical Synthesis and Derivatization Studies of ± Panduratin a
Total Synthesis Methodologies
The total synthesis of Panduratin (B12320070) A and its relatives relies on key chemical reactions that efficiently assemble the core structure. These methods provide access not only to the natural product itself but also to a wide array of analogues for further study.
The biogenesis of Panduratin A is thought to involve a Diels-Alder reaction, and this insight has been the cornerstone of most synthetic approaches. researchgate.netresearchgate.net The reaction typically involves the [4+2] cycloaddition of a chalcone-type dienophile with a suitable diene, such as (E)-ocimene, to form the central cyclohexene (B86901) ring. researchgate.net
Researchers have employed various conditions to facilitate this key transformation. High-pressure conditions have been successfully used to drive the Diels-Alder reaction, enabling the synthesis of (±)-Panduratin A and several related natural products in a divergent sequence. researchgate.net Alternative approaches have focused on catalysis. For instance, a combination of cobalt(II) iodide (CoI₂), 1,10-phenanthroline, zinc iodide (ZnI₂), and tetrabutylammonium (B224687) borohydride (B1222165) (Bu₄NBH₄) has been shown to catalyze the cycloaddition of 2'-hydroxychalcones. nih.gov Interestingly, further studies revealed that the reaction can proceed in the absence of cobalt, mediated by just ZnI₂ and a catalytic amount of Bu₄NBH₄, suggesting a process that may involve electron transfer to activate the chalcone (B49325) dienophile. nih.gov
Table 1: Catalytic Systems for Diels-Alder Formation of Panduratin-like Scaffolds
| Dienophile | Diene | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| 2'-Hydroxychalcone | 2,3-Dimethylbutadiene | CoI₂/1,10-phenanthroline/ZnI₂/Bu₄NBH₄ | Near quantitative conversion to the cycloadduct. The amount of ZnI₂ was found to significantly affect the process. | nih.gov |
| Acetylated 2'-hydroxychalcone | Myrcene | CoI₂/1,10-phenanthroline/ZnI₂/Bu₄NBH₄ | Lower catalyst loading required for acetylated chalcones, which maintained high reactivity. | nih.gov |
| Cinnamates | (E)-Ocimene | High Pressure (10-14 kbar) | A regioselectivity study was conducted to understand the steric and electronic factors influencing the reaction outcome. | researchgate.netanu.edu.au |
Controlling the stereochemistry of the multiple chiral centers in Panduratin A is a significant synthetic challenge. While many syntheses produce the racemic mixture (±)-Panduratin A, methods for stereoselective synthesis have been developed. These approaches are crucial for accessing specific enantiomers, which may have distinct biological activities.
A notable example is the enantioselective total synthesis of (−)-panduratin D, a related natural product. rsc.org This synthesis achieved high stereocontrol in the key Diels-Alder cycloaddition step by using a chiral boron complex as a promoter. rsc.org This strategy of employing chiral Lewis acids or organocatalysts to induce asymmetry in the [4+2] cycloaddition is a powerful tool for accessing enantiomerically pure panduratins.
The development of synthetic routes to (±)-Panduratin A has also enabled the creation of numerous analogues and derivatives. anu.edu.au These synthetic efforts are often designed to be divergent, allowing for the generation of a library of related compounds from a common intermediate. For example, a high-pressure Diels-Alder strategy was used not only for (±)-Panduratin A but also to produce 4-hydroxypanduratin A, panduratin H, and panduratin I from different chalcone precursors. researchgate.net This approach allows for systematic modification of the aromatic rings of the chalcone moiety, leading to a diverse set of molecules for structure-activity relationship studies.
Generation of (±)-Panduratin A Analogues and Derivatives
The generation of analogues extends beyond simply varying the Diels-Alder reaction partners. Post-synthesis modification of the panduratin scaffold is another key strategy. Functional groups on the aromatic rings or the cyclohexene moiety can be chemically altered to produce new derivatives.
A comprehensive study detailed a synthetic methodology that allowed for the generation of many panduratin analogues, including 4-hydroxypanduratin A and nicolaioidesin B (isopanduratin A). anu.edu.au The core strategy involved a Diels-Alder reaction followed by the addition of an organolithium reagent derived from a bromobenzene, demonstrating a modular approach to building molecular diversity. anu.edu.au
Table 2: Examples of Synthesized Panduratin Analogues
| Compound Name | Key Synthetic Feature | Precursors | Reference |
|---|---|---|---|
| (±)-Panduratin A | High-pressure Diels-Alder | 2',6'-Dihydroxy-4'-methoxychalcone, (E)-Ocimene | researchgate.net |
| 4-Hydroxypanduratin A | Divergent synthesis from common route | 2',4,6'-Trihydroxy-4'-methoxychalcone, (E)-Ocimene | researchgate.netanu.edu.au |
| Nicolaioidesin B | Divergent synthesis from common route | 2',6'-Dihydroxy-4'-methoxychalcone, (E)-Ocimene (affording the regioisomer) | anu.edu.au |
| (-)-Panduratin D | Chiral boron complex-promoted asymmetric Diels–Alder | Furanochalcone, Ocimene | rsc.org |
Isotopic Labeling Strategies for (±)-Panduratin A-d3
Isotopically labeled compounds, such as (±)-Panduratin A-d3, are invaluable tools in metabolic studies, pharmacokinetics, and as internal standards for quantitative mass spectrometry. The synthesis of (±)-Panduratin A-d3, where "d3" signifies the presence of three deuterium (B1214612) atoms, would logically involve the introduction of a deuterated methyl group (-CD₃).
While a specific published synthesis for (±)-Panduratin A-d3 is not available, a plausible route can be constructed based on established synthetic methodologies for both panduratins and deuterated molecules. The key would be the synthesis of a deuterated chalcone precursor, specifically 2',6'-dihydroxy-4'-(methoxy-d3)chalcone.
This precursor would be synthesized via a Claisen-Schmidt condensation between 2',4',6'-trihydroxyacetophenone (B23981) and benzaldehyde (B42025). The resulting 2',4',6'-trihydroxychalcone would then undergo selective O-methylation at the 4'-hydroxyl group using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a suitable base. This deuterated chalcone would then be subjected to the Diels-Alder cycloaddition with (E)-ocimene to yield the final target compound, (±)-Panduratin A-d3.
The specific incorporation of deuterium atoms to form the -OCD₃ group on the chalcone ring is the critical step. General strategies for synthesizing deuterated chalcones often involve the use of deuterated starting materials or reagents. nih.gov A flow chemistry-based method has been reported for the synthesis of other deuterated chalcones, showcasing modern techniques for isotopic labeling. nih.gov
The proposed synthesis for the required precursor would be:
Preparation of 2',4',6'-trihydroxychalcone: Condensation of 2',4',6'-trihydroxyacetophenone with benzaldehyde under basic conditions (e.g., KOH in ethanol).
Selective deuteromethylation: The product from the previous step possesses three hydroxyl groups. The 4'-OH is generally more acidic and sterically accessible than the two ortho hydroxyl groups (2'-OH and 6'-OH). Treatment with one equivalent of a mild base (like K₂CO₃) followed by the addition of iodomethane-d3 (CD₃I) would favor methylation at the 4'-position, yielding 2',6'-dihydroxy-4'-(methoxy-d3)chalcone.
Final Cycloaddition: The purified deuterated chalcone would then be reacted with (E)-ocimene under high pressure or catalytic conditions, as described in section 3.1.1, to produce (±)-Panduratin A-d3.
This strategy leverages well-understood reactivity and selectivity principles in organic chemistry to provide a targeted and efficient route for the incorporation of deuterium at a specific, non-exchangeable position.
Synthetic Approaches for Deuterated Variants
The introduction of deuterium atoms into the structure of (±)-Panduratin A can be strategically achieved at various positions. The "-d3" designation typically implies the replacement of three protium (B1232500) (¹H) atoms with deuterium (²H) atoms, often at a methyl group, to create a C-D bond that is stronger than the corresponding C-H bond. This increased bond strength can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect, which is useful in metabolic stability studies.
While specific, detailed published syntheses for (±)-Panduratin A-d3 are not widely available in peer-reviewed literature, its preparation can be inferred from established synthetic routes for Panduratin A and general methodologies for isotopic labeling. The most logical approach involves the use of a deuterated starting material in a total synthesis pathway.
A common strategy for the synthesis of Panduratin A involves a Diels-Alder reaction between a chalcone derivative and a diene. To introduce a deuterated methyl group, a deuterated precursor for one of these reactants would be required. For instance, if the methyl group on the cyclohexene ring is the target for deuteration, a deuterated version of the diene, such as a deuterated ocimene derivative, would be employed.
Alternatively, deuteration can be achieved through post-synthesis modification of (±)-Panduratin A or a late-stage intermediate. However, this can be challenging due to the complexity of the molecule and the potential for non-specific deuterium exchange. Therefore, the incorporation of a deuterated building block during the synthesis is generally the preferred and more controlled method.
One plausible synthetic route would involve the following key steps:
Preparation of a Deuterated Precursor: Synthesis of a key building block containing a trideuteromethyl (-CD₃) group. For example, a deuterated version of a starting material like 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) could be prepared using a deuterated methylating agent (e.g., CD₃I) or through H/D exchange reactions on the acetyl group under specific catalytic conditions.
Chalcone Formation: Condensation of the deuterated acetophenone (B1666503) derivative with benzaldehyde in a Claisen-Schmidt reaction to yield a deuterated chalcone.
Diels-Alder Cycloaddition: Reaction of the deuterated chalcone with a suitable diene, such as (E)-ocimene, under thermal or Lewis acid-catalyzed conditions to construct the characteristic cyclohexenyl moiety of Panduratin A. This step would yield the target molecule, (±)-Panduratin A-d3.
The following interactive table summarizes a hypothetical, yet chemically sound, synthetic approach for (±)-Panduratin A-d3, highlighting the key transformations and reagents.
| Step | Reaction | Starting Material(s) | Key Reagent(s) | Product | Purpose |
| 1 | Deuteromethylation | 2',6'-Dihydroxy-4'-methoxyacetophenone | CD₃I, Base (e.g., K₂CO₃) | 2',6'-Dihydroxy-4'-methoxy(acetophenone-d3) | Introduction of the deuterium label |
| 2 | Claisen-Schmidt Condensation | 2',6'-Dihydroxy-4'-methoxy(acetophenone-d3), Benzaldehyde | Base (e.g., NaOH or KOH) in EtOH/H₂O | (E)-(2,6-Dihydroxy-4-methoxyphenyl)(phenyl-d3-methyl)prop-2-en-1-one | Formation of the deuterated chalcone backbone |
| 3 | Diels-Alder Reaction | Deuterated Chalcone from Step 2, (E)-Ocimene | Heat or Lewis Acid (e.g., BF₃·OEt₂) | (±)-Panduratin A-d3 | Construction of the final cyclohexenyl chalcone structure |
This outlined synthetic strategy provides a clear and efficient pathway to (±)-Panduratin A-d3. The purification and characterization of the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the position and incorporation of the deuterium atoms, and Mass Spectrometry (MS) to confirm the correct molecular weight. The availability of this deuterated standard is invaluable for researchers investigating the therapeutic potential and metabolic fate of Panduratin A.
Molecular and Cellular Mechanisms of Action Pre Clinical Studies
Anti-inflammatory Mechanisms
(±)-Panduratin A, a chalcone (B49325) derivative isolated from Boesenbergia rotunda, has demonstrated significant anti-inflammatory properties in various pre-clinical models. Its mechanisms of action are multifaceted, targeting key signaling pathways and mediators involved in the inflammatory response.
Nuclear Factor-κB (NF-κB) Pathway Modulation
A primary anti-inflammatory mechanism of Panduratin (B12320070) A is its ability to modulate the Nuclear Factor-κB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. In inflammatory conditions, Panduratin A has been shown to prevent the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB degradation, Panduratin A suppresses the phosphorylation and subsequent translocation of NF-κB into the nucleus. This action effectively blocks the transcription of NF-κB target genes, thereby attenuating the inflammatory cascade. Studies have demonstrated this inhibitory effect in various cell types, including microglial cells and endothelial cells, highlighting a broad-spectrum modulation of this key inflammatory pathway.
Regulation of Pro-inflammatory Cytokine Production
Panduratin A has been shown to significantly reduce the production and secretion of several pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated microglial cells and TNF-α-stimulated endothelial cells, Panduratin A treatment led to a dose-dependent decrease in the levels of key pro-inflammatory mediators.
Table 1: Effect of Panduratin A on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | Observed Effect | Reference(s) |
| Interleukin-6 (IL-6) | Microglial cells, Endothelial cells | LPS, TNF-α | Significant reduction in production and secretion. | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Endothelial cells | TNF-α | Reduced levels in culture media. | |
| Tumor Necrosis Factor-α (TNF-α) | Microglial cells | LPS | Decreased mRNA expression and release. | |
| Interleukin-1β (IL-1β) | Microglial cells | LPS | Strong decrease in mRNA expression and release. |
This suppression of pro-inflammatory cytokine production is a direct consequence of its inhibitory effects on the NF-κB pathway, as the genes encoding these cytokines are primary targets of NF-κB.
Enhancement of Anti-inflammatory Cytokine Expression
In addition to suppressing pro-inflammatory mediators, Panduratin A also promotes an anti-inflammatory environment by enhancing the expression of anti-inflammatory cytokines. In LPS-stimulated microglial cells, pre-treatment with Panduratin A resulted in increased mRNA expression and release of Interleukin-4 (IL-4) and Interleukin-10 (IL-10). These cytokines play a crucial role in resolving inflammation and promoting tissue homeostasis.
Table 2: Effect of Panduratin A on Anti-inflammatory Cytokine Expression
| Cytokine | Cell Type | Stimulus | Observed Effect | Reference(s) |
| Interleukin-4 (IL-4) | Microglial cells | LPS | Increased mRNA expression and release. | |
| Interleukin-10 (IL-10) | Microglial cells | LPS | Increased mRNA expression and release. |
This dual action of inhibiting pro-inflammatory cytokines while promoting anti-inflammatory ones underscores the comprehensive immunomodulatory potential of Panduratin A.
Inhibition of iNOS and COX-2 Expression
Panduratin A has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. Overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 contributes to inflammation-mediated tissue damage. Studies have shown that Panduratin A can suppress the expression of both iNOS and COX-2, leading to a reduction in the production of these inflammatory mediators. This inhibitory effect is also linked to its modulation of the NF-κB pathway, which regulates the transcription of both iNOS and COX-2 genes.
Impact on Endothelial Cell Activation and Monocyte Adhesion
Chronic inflammation often involves the activation of endothelial cells, leading to the adhesion of monocytes and their subsequent migration into tissues, a key event in the pathogenesis of atherosclerosis. Panduratin A has been shown to counteract this process by inhibiting the expression of adhesion molecules on the surface of endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). By reducing the expression of these molecules, Panduratin A significantly decreases the adhesion of monocytes to TNF-α-activated endothelial cells. This effect is, at least in part, mediated through the inhibition of the NF-κB pathway in endothelial cells.
Anticancer and Anti-proliferative Mechanisms
Panduratin A has demonstrated promising anticancer and anti-proliferative activities in various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
Research has shown that Panduratin A can induce apoptosis, or programmed cell death, in several types of cancer cells, including breast and non-small cell lung cancer. In MCF-7 breast cancer cells, Panduratin A treatment led to a time- and dose-dependent inhibition of cell growth. This was accompanied by an increase in the activity and expression of mitochondrial cytochrome C and caspases 7, 8, and 9. Furthermore, a significant increase in the Bax/Bcl-2 ratio was observed, indicating the involvement of the mitochondrial-dependent apoptotic pathway.
In non-small cell lung cancer (NSCLC) cells, Panduratin A has been shown to induce apoptosis by inhibiting the EGFR/STAT3/Akt signaling pathway. It exhibited potent cytotoxic effects on both wild-type and mutant EGFR-expressing NSCLC cell lines while showing lower toxicity to normal lung cells.
Another key anticancer mechanism of Panduratin A is its ability to induce cell cycle arrest, primarily at the G0/G1 phase. In breast cancer cells, treatment with Panduratin A led to a dose-dependent G0/G1 arrest. This was associated with the induction of the cyclin-dependent kinase inhibitors p21WAF1/Cip1 and p27Kip1, and the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin D1. Similarly, in other cancer cell lines, Panduratin A has been observed to inhibit cell proliferation by causing cell cycle arrest.
Table 3: Anticancer Mechanisms of Panduratin A
| Mechanism | Cancer Cell Type | Key Molecular Events | Reference(s) |
| Induction of Apoptosis | Breast Cancer (MCF-7) | Increased cytochrome C, caspases 7, 8, 9; Increased Bax/Bcl-2 ratio. | |
| Non-Small Cell Lung Cancer (A549, H1975) | Inhibition of p-EGFR, p-STAT3, and p-Akt. | ||
| Cell Cycle Arrest | Breast Cancer (MCF-7) | G0/G1 arrest; Induction of p21 and p27; Downregulation of CDK4 and Cyclin D1. |
These findings suggest that Panduratin A's anticancer effects are mediated through a coordinated regulation of pathways controlling cell death and proliferation.
Induction of Apoptosis
(±)-Panduratin A has been shown to trigger apoptosis, or programmed cell death, in cancer cells through multiple pathways. One of the primary mechanisms is the mitochondrial-dependent pathway . nih.govberkeley.edu In breast cancer cells, for instance, treatment with Panduratin A leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in balance is a critical event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. nih.gov The released cytochrome c then activates a cascade of enzymes, including caspases-7 and -9, which are executioner and initiator caspases, respectively, culminating in the dismantling of the cell. nih.gov
Furthermore, Panduratin A can also initiate apoptosis through the FAS death receptor pathway , an extrinsic route of apoptosis. nih.govoatext.com This pathway is activated when the Fas ligand binds to its receptor on the cell surface, recruiting adaptor proteins like Fas-Associated Death Domain (FADD). oatext.com This, in turn, activates caspase-8, which can directly activate downstream executioner caspases or cleave the protein Bid, linking the extrinsic pathway to the mitochondrial pathway to amplify the apoptotic signal. nih.govabcam.cn Studies have demonstrated that Panduratin A treatment increases the activity of caspase-8 in breast cancer cells. nih.gov In prostate cancer cells, the activation of caspase-8 has been shown to be a necessary step for Fas-mediated apoptosis, which also requires the involvement of the mitochondrial pathway to be fully executed. nih.gov
The table below summarizes the key molecular players involved in Panduratin A-induced apoptosis.
| Pathway | Key Proteins and Events | Cell Line Examples |
| Mitochondrial-Dependent Pathway | Increased Bax:Bcl-2 ratio, Cytochrome c release, Activation of Caspase-9, Activation of Caspase-7. nih.govnih.gov | MCF-7 (Breast Cancer). nih.gov |
| FAS Death Receptor Pathway | Activation of Caspase-8. nih.govnih.gov | MCF-7 (Breast Cancer). nih.gov |
Cell Cycle Arrest
In addition to inducing apoptosis, (±)-Panduratin A can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Research has consistently shown that Panduratin A can induce cell cycle arrest in both the G0/G1 and G2/M phases . frontiersin.orgresearchgate.net
In human colon cancer cells (HT-29), treatment with Panduratin A led to a significant increase in the percentage of cells in the G0/G1 phase, rising from 33% in untreated cells to 71% at a concentration of 26 µg/ml. researchgate.net This arrest was accompanied by a decrease in the proportion of cells in the S and G2/M phases. researchgate.net Similarly, in MCF-7 breast cancer cells, Panduratin A caused an accumulation of cells in the G0/G1 phase. nih.gov This G0/G1 arrest is mechanistically linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21WAF1/Cip1 and p27Kip1, and the downregulation of Cyclin D1 and CDK4. nih.gov
Conversely, in other cancer cell types, such as A549 human non-small cell lung cancer cells, Panduratin A has been observed to induce arrest at the G2/M phase . frontiersin.org This effect is associated with an increase in the levels of phosphorylated histone H3, a marker for cells in the M phase. frontiersin.org
The following table details the effects of Panduratin A on cell cycle progression in different cancer cell lines.
| Cell Cycle Phase | Effect | Key Molecular Changes | Cancer Cell Line |
| G0/G1 | Arrest | Upregulation of p21 and p27; Downregulation of Cyclin D1 and CDK4. nih.gov | HT-29 (Colon), researchgate.net MCF-7 (Breast). nih.govnih.gov |
| G2/M | Arrest | Increased phosphorylated histone H3. frontiersin.org | A549 (Lung). frontiersin.org |
Modulation of Receptor Tyrosine Kinase Pathways
(±)-Panduratin A has been found to modulate key signaling pathways driven by receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. Specifically, it has been shown to inhibit the EGFR, STAT3, and Akt pathways . mdpi.comnih.gov
In non-small cell lung cancer (NSCLC) cells, including those with wild-type and mutant Epidermal Growth Factor Receptor (EGFR), Panduratin A effectively inhibits the phosphorylation of EGFR. mdpi.comnih.gov This inhibition prevents the activation of downstream signaling cascades that promote cell survival and proliferation. mdpi.com The compound's potent effects were observed in both A549 (wild-type EGFR) and H1975 (mutant EGFR) cell lines, with IC50 values of 6.03 ± 0.21 µg/mL and 5.58 ± 0.15 µg/mL, respectively. mdpi.comnih.gov
The inhibition of EGFR phosphorylation by Panduratin A subsequently leads to the suppression of its downstream effectors, including Signal Transducer and Activator of Transcription 3 (STAT3) and Akt. mdpi.com Western blot analyses have confirmed a significant, concentration-dependent reduction in the phosphorylation of both STAT3 and Akt in NSCLC cells following treatment with Panduratin A. mdpi.comresearchgate.net The STAT3 pathway is a critical mediator of tumor cell proliferation, survival, and metastasis, and its inhibition is a key aspect of Panduratin A's anti-cancer activity. nih.gov Similarly, the PI3K/Akt signaling pathway, which is inhibited by Panduratin A, plays a crucial role in cell survival and proliferation. inajcc.com
This table summarizes the inhibitory effects of Panduratin A on key receptor tyrosine kinase pathways.
| Pathway | Effect | Mechanism | Cell Line Examples |
| EGFR | Inhibition of phosphorylation. mdpi.comnih.gov | Direct or indirect inhibition of EGFR kinase activity. | A549 (NSCLC), mdpi.comnih.gov H1975 (NSCLC). mdpi.comnih.gov |
| STAT3 | Inhibition of phosphorylation. mdpi.com | Downstream effect of EGFR inhibition. | A549 (NSCLC), mdpi.com H1975 (NSCLC). mdpi.com |
| Akt | Inhibition of phosphorylation. mdpi.com | Downstream effect of EGFR inhibition. | A549 (NSCLC), mdpi.com H1975 (NSCLC). mdpi.com |
Activation of AMPK and mTOR Signaling Pathways
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are central regulators of cellular energy homeostasis and metabolism, and their modulation is another key aspect of (±)-Panduratin A's mechanism of action. researchgate.netnih.govnih.gov
Research indicates that Panduratin A can activate AMPK. mdpi.com The activation of AMPK typically occurs in response to cellular energy stress and acts to restore energy balance by stimulating catabolic processes and inhibiting anabolic processes. nih.gov Once activated, AMPK can inhibit the mTOR pathway, a critical regulator of cell growth, proliferation, and survival. mdpi.com The inhibition of mTOR signaling by activated AMPK can lead to a reduction in protein synthesis and cell proliferation. nih.gov
In the context of melanoma cells, Panduratin A has been shown to induce protective autophagy through the activation of AMPK and subsequent inhibition of mTOR signaling. mdpi.com This suggests a complex interplay where the cellular context can determine the ultimate outcome of modulating these pathways.
The following table outlines the modulation of AMPK and mTOR pathways by Panduratin A.
| Pathway | Effect | Downstream Consequences | Cell Line Example |
| AMPK | Activation. mdpi.com | Inhibition of mTOR signaling. mdpi.com | Melanoma cells. mdpi.com |
| mTOR | Inhibition. mdpi.com | Induction of autophagy, reduced cell proliferation. mdpi.com | Melanoma cells. mdpi.com |
Antiviral Mechanisms
In addition to its anti-cancer properties, (±)-Panduratin A has demonstrated significant antiviral activity, particularly against emerging viral threats. Its mechanisms of action involve the direct inhibition of key viral enzymes.
Inhibition of Viral Proteases
A primary antiviral mechanism of Panduratin A is the inhibition of viral proteases, which are essential for the replication of many viruses. japsonline.com It has shown potent inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2 , the virus responsible for COVID-19. researchgate.netnih.gov Mpro is crucial for processing the viral polyproteins into functional proteins required for viral replication. nih.gov Molecular docking studies have elucidated the interaction of Panduratin A with the active site of SARS-CoV-2 Mpro, suggesting it acts as a protease inhibitor. researchgate.netnih.gov Experimental studies have confirmed this inhibitory activity, with Panduratin A showing an IC50 value of 0.81 µM in Vero E6 cells. frontiersin.org
Panduratin A has also been found to inhibit the protease of the Dengue virus . tandfonline.commdpi.com Specifically, it acts as a competitive inhibitor of the dengue-2 virus NS2B/NS3 protease, with a reported Ki value of 25 μM. tandfonline.com The dengue virus protease is vital for the cleavage of the viral polyprotein, and its inhibition effectively blocks viral replication. lums.edu.pk
This table summarizes the inhibitory effects of Panduratin A on viral proteases.
| Virus | Target Protease | Type of Inhibition | IC50 / Ki Value |
| SARS-CoV-2 | Main Protease (Mpro/3CLpro). researchgate.netnih.gov | Not specified | 0.81 µM (Vero E6 cells). frontiersin.org |
| Dengue Virus | NS2B/NS3 Protease. tandfonline.com | Competitive. tandfonline.com | Ki = 25 μM. tandfonline.com |
Targeting Viral Enzymes
Beyond proteases, Panduratin A also targets other critical viral enzymes. An in silico study has identified the SARS-CoV-2 2'-O-methyltransferase (MTase) , also known as nsp16, as a potential target of Panduratin A. researchgate.net This enzyme is responsible for capping the viral RNA, a crucial step for its stability, translation, and evasion of the host immune system. nih.govnih.gov By inhibiting 2'-O-methyltransferase, Panduratin A could disrupt these processes, thereby hindering viral replication. researchgate.net Molecular docking studies support the potential of Panduratin A to bind to and inhibit this essential viral enzyme. researchgate.net
The following table highlights the targeting of other viral enzymes by Panduratin A.
| Virus | Target Enzyme | Function of Enzyme |
| SARS-CoV-2 | 2'-O-methyltransferase (MTase/nsp16). researchgate.net | Viral RNA capping, stability, and immune evasion. nih.govnih.gov |
Reduction of Viral Infectivity and Production in Cell Models
(±)-Panduratin A has demonstrated significant potential in reducing the infectivity and production of several viruses in various cell-based models. Research highlights its inhibitory effects against significant human pathogens, including coronaviruses and flaviviruses.
In studies involving Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Panduratin A was shown to suppress viral infection and replication. In a model using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), Panduratin A inhibited SARS-CoV-2 infectivity at concentrations above 0.78 µM. jst.go.jp Plaque assays confirmed that treatment with the compound effectively reduced the production of infectious virions. jst.go.jp The antiviral activity was promising, with a 50% inhibition concentration (IC₅₀) ranging from 0.8 to 1.6 µM, which is substantially lower than its 50% cytotoxic concentration (CC₅₀) of 10.09 µM. jst.go.jpnih.gov This indicates a favorable selectivity index. Further studies in Vero E6 cells and human airway epithelial cell lines have also reported the anti-SARS-CoV-2 activity of Panduratin A. jst.go.jp Molecular docking studies suggest that its mechanism may involve the inhibition of crucial viral enzymes like the main protease (Mpro or 3CLpro) and 2′-O-methyltransferase, which are essential for viral replication. jst.go.jpnih.gov
Panduratin A has also been identified as a potent inhibitor of the dengue virus (DENV). researchgate.net Its mechanism of action against DENV-2 involves the competitive inhibition of the NS3 protease, an enzyme critical for viral replication. researchgate.netmdpi.com Studies have shown that Panduratin A, along with its derivative 4-hydroxypanduratin A, exhibits inhibitory activity against the DENV-2 NS2B-NS3 protease. researchgate.net
Furthermore, the antiviral profile of Panduratin A extends to the human immunodeficiency virus (HIV). Research has identified it as an inhibitor of HIV-1 protease, an enzyme vital for the lifecycle of the virus. ucsb.edunih.gov One study reported an IC₅₀ value of 18.7 µM for the inhibition of HIV-1 protease. nih.gov
The compound has also been investigated for its activity against other viruses, including the human coronavirus 229E, where extracts containing Panduratin A showed a potent, direct inhibitory effect. nih.gov
Table 1: Antiviral Activity of Panduratin A in Cell Models
| Virus | Cell Model | Key Findings | Citations |
|---|---|---|---|
| SARS-CoV-2 | iPSC-derived Cardiomyocytes | Inhibited viral infectivity (>0.78 µM); Reduced production of infectious virions. IC₅₀: 0.8-1.6 µM. | jst.go.jpnih.gov |
| Dengue Virus (DENV-2) | In vitro assays | Competitively inhibited DENV-2 NS3 protease. | researchgate.netmdpi.com |
| HIV-1 | In vitro assays | Inhibited HIV-1 protease with an IC₅₀ of 18.7 µM. | ucsb.edunih.gov |
| Human Coronavirus 229E | In vitro assays | Extracts showed direct inhibitory effect (99.99% efficacy at 1,600 µg/ml). | nih.gov |
Antibacterial and Antimicrobial Mechanisms
(±)-Panduratin A exhibits significant antibacterial properties against a range of pathogenic bacteria, particularly Gram-positive organisms and specific oral pathogens. Its mechanisms involve the disruption of bacterial growth, viability, and biofilm formation.
In vitro studies have established the potent antibacterial effects of Panduratin A. Susceptibility testing using microbroth dilution methods has determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. For instance, against clinical isolates of staphylococci, Panduratin A demonstrated a MIC at which 90% of bacteria were inhibited (MIC₉₀) of 1 μg/ml. jocms.org Time-kill curve analyses have further elucidated its bactericidal or bacteriostatic nature against different pathogens. Against clinical enterococci, the bactericidal endpoint was reached after 30 minutes of incubation at a concentration of 4x MIC. dntb.gov.ua Transmission electron microscopy of Porphyromonas gingivalis treated with Panduratin A revealed significant morphological changes, including damage to the cell wall and perturbation of the cytoplasmic membrane, suggesting a mechanism of action that involves the disruption of bacterial structural integrity. ucsb.edu
Panduratin A has shown remarkable activity against clinically important and drug-resistant pathogens. A significant area of research has been its effect on vancomycin-resistant Enterococcus faecium (VREfm). Studies on clinical isolates of VREfm from Thailand revealed a consistent MIC of 2 µg/ml for Panduratin A against all 39 isolates tested. jst.go.jp For most of these isolates, the effect was bacteriostatic, inhibiting bacterial growth for at least 24 hours at 1x MIC. jst.go.jp Another study found that Panduratin A could kill all tested clinical enterococci isolates with an MBC of 8 µg/ml. dntb.gov.ua Importantly, the antibacterial activity is linked to its chemical structure, as modification of the hydroxyl groups on the Panduratin A molecule was found to abolish its activity against VREfm. jst.go.jp
The compound is also highly effective against a variety of oral pathogens responsible for conditions like periodontitis and dental caries. It has demonstrated antibacterial activity against Porphyromonas gingivalis (MIC of 4 µg/mL), Prevotella intermedia (MIC of 2 µg/mL), Prevotella loescheii (MIC of 4 µg/mL), and the cariogenic bacterium Streptococcus mutans (MIC of 4 µg/mL). ucsb.edujocms.orgjapsonline.com Beyond inhibiting planktonic growth, Panduratin A is also effective against biofilms. It has been shown to prevent the formation of multi-species oral biofilms (consisting of Streptococcus mutans, Streptococcus sanguis, and Actinomyces viscosus) and reduce the mass of pre-formed biofilms in a dose-dependent manner. nih.gov
Table 2: In Vitro Antibacterial Activity of Panduratin A
| Pathogen | Type | MIC | MBC | Key Findings | Citations |
|---|---|---|---|---|---|
| Vancomycin-Resistant Enterococcus faecium (VREfm) | Gram-positive | 2 µg/ml | 8 µg/ml to >16 µg/ml | Bacteriostatic against most isolates; Hydroxyl groups are crucial for activity. | jst.go.jpdntb.gov.ua |
| Porphyromonas gingivalis | Gram-negative (Oral) | 4 µg/ml | - | Causes damage to cell wall and cytoplasmic membrane. | ucsb.edujapsonline.com |
| Streptococcus mutans | Gram-positive (Oral) | 4 µg/ml | - | Inhibits growth of this key cariogenic bacterium. | ucsb.edujocms.orgjapsonline.com |
| Prevotella intermedia | Gram-negative (Oral) | 2 µg/ml | - | Demonstrates potent activity against this periodontal pathogen. | ucsb.edujocms.org |
| Clinical Staphylococci (including MRSA) | Gram-positive | ≤2 µg/ml (MIC₉₀ of 1 µg/ml) | - | More potent than many commonly used antimicrobials. | jocms.org |
Nephroprotective Mechanisms (Pre-clinical Models)
Pre-clinical studies in both in vitro cell cultures and in vivo animal models have revealed that (±)-Panduratin A possesses significant nephroprotective properties, particularly against drug-induced kidney damage.
Panduratin A has been shown to effectively ameliorate renal toxicity induced by chemotherapeutic agents like cisplatin (B142131) and antibiotics such as colistin. In a mouse model of cisplatin-induced acute kidney injury, co-administration of Panduratin A improved kidney function and mitigated renal tubule injury. jst.go.jpjocms.org Histological examinations confirmed that Panduratin A lessened the structural damage to the kidneys caused by cisplatin. jst.go.jp Similarly, in mice treated with the antibiotic colistin, which is known for its nephrotoxic side effects, co-administration of Panduratin A attenuated renal tubular degeneration and reduced levels of kidney injury biomarkers. nih.gov These protective effects were observed without compromising the anticancer activity of cisplatin in human colon and non-small cell lung cancer cell lines, highlighting its potential as a selective protective agent. jst.go.jpjocms.org
A key mechanism underlying the nephroprotective effect of Panduratin A is its ability to inhibit apoptosis, or programmed cell death, in renal cells. In human renal proximal tubular cells (RPTEC/TERT1) exposed to cisplatin, Panduratin A significantly reduced the rate of apoptosis. jst.go.jpjocms.org This anti-apoptotic effect is achieved through the modulation of several key signaling pathways. Panduratin A was found to inhibit the activation of pro-apoptotic proteins, including extracellular signal-regulated kinase (ERK)1/2 and caspase-3. jst.go.jpresearchgate.net Concurrently, it helps maintain the levels of the anti-apoptotic protein Bcl-2, which are typically reduced by cisplatin. jst.go.jpresearchgate.net In the context of colistin-induced toxicity, Panduratin A was also shown to protect against renal cell apoptosis by attenuating mitochondrial damage and reducing oxidative stress. nih.gov
Table 3: Nephroprotective Mechanisms of Panduratin A in Pre-clinical Models
| Model | Inducing Agent | Key Findings | Citations |
|---|---|---|---|
| Mouse Model | Cisplatin | Improved kidney function, ameliorated renal tubule injury. | jst.go.jpjocms.org |
| Human Renal Proximal Tubular Cells (RPTEC/TERT1) | Cisplatin | Reduced apoptosis, inhibited activation of ERK1/2 and caspase-3, maintained Bcl-2 levels. | jst.go.jpresearchgate.netjocms.org |
| Mouse Model | Colistin | Attenuated renal tubular degeneration, reduced kidney injury biomarkers. | nih.gov |
| Human Renal Proximal Tubular Cells (RPTEC/TERT1) | Colistin | Suppressed apoptosis, attenuated mitochondrial damage and reactive oxygen species (ROS) production. | nih.gov |
Modulation of Renal Cyst Enlargement (in vitro and animal models)
In the context of polycystic kidney disease (PKD), the expansion of renal cysts is a critical factor in disease progression, involving both the proliferation of cyst-lining cells and the accumulation of fluid. nih.gov Pre-clinical studies have explored the effects of panduratin A on the development of renal cysts. In in vitro models using Madin-Darby canine kidney (MDCK) cells, which are commonly used to study renal tubule cell function and cyst formation, panduratin A has been shown to inhibit the formation and growth of cysts. researchgate.netfrontiersin.org
Treatment with panduratin A has been observed to decrease the number of renal cyst colonies. nih.govresearchgate.net This effect is associated with a reduction in cell proliferation. nih.govresearchgate.net Furthermore, in an animal model of PKD, the heterozygous Han:Sprague-Dawley (Cy/+) rat, administration of panduratin A resulted in a significant decrease in the ratio of kidney weight to body weight and the cystic index. nih.govresearchgate.net Additionally, a reduction in collagen deposition in the renal tissue was noted, suggesting a potential impact on the fibrosis that often accompanies cyst development. nih.govresearchgate.netresearchgate.net
Activation of AMPK in Renal Cells
A key molecular mechanism that appears to underlie the effects of panduratin A in renal cells is the activation of 5' AMP-activated protein kinase (AMPK). nih.govresearchgate.net AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Evidence from studies on immortalized normal renal cells and cells from autosomal dominant polycystic kidney disease (ADPKD) models has demonstrated that panduratin A treatment leads to the activation of AMPK. nih.govresearchgate.net
This activation of AMPK by panduratin A has also been observed in renal proximal tubular cells. mdpi.com The activation of this kinase is considered a significant event, as it can influence a variety of downstream cellular processes. nih.govresearchgate.net
Inhibition of CFTR-Mediated Chloride Secretion
The activation of AMPK by panduratin A has been linked to the inhibition of cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion. nih.govresearchgate.net The CFTR channel is instrumental in ion and fluid transport across epithelial tissues, and its dysregulation is implicated in the fluid secretion that contributes to renal cyst expansion in PKD. nih.govresearchgate.netmdpi.com
Studies have shown that panduratin A can slow the expansion of cysts by inhibiting both the protein expression and the transport function of CFTR. nih.govresearchgate.netresearchgate.net This inhibition of CFTR-mediated chloride secretion is a critical mechanism by which panduratin A is thought to reduce the accumulation of fluid within renal cysts. nih.govresearchgate.net
Anti-Angiogenic Mechanisms (Pre-clinical Models)
Angiogenesis, the formation of new blood vessels, is a vital process in both normal physiological functions and in pathological conditions such as tumor growth. Pre-clinical investigations have revealed that panduratin A possesses anti-angiogenic properties. nih.govnih.gov
Selective Cytotoxicity on Endothelial Cells
Research has demonstrated that panduratin A exhibits selective cytotoxicity towards human umbilical vein endothelial cells (HUVECs). nih.gov The half-maximal inhibitory concentration (IC50) for this cytotoxic effect was determined to be 6.91 ± 0.85 µM. nih.gov This selectivity is significant as it suggests that panduratin A may preferentially target the endothelial cells that are fundamental to the process of angiogenesis, while having a lesser effect on other cell types, such as human normal fibroblasts and normal liver epithelial cells. nih.gov Depending on the concentration used, panduratin A can induce both cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects on HUVECs. nih.gov
Suppression of VEGF-Induced Endothelial Cell Processes (survival, proliferation, migration, invasion, tube formation)
Vascular endothelial growth factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels. Panduratin A has been shown to effectively suppress several key processes in endothelial cells that are induced by VEGF. nih.gov These suppressed processes include:
Survival: Panduratin A inhibits the survival of HUVECs that is promoted by VEGF. nih.gov
Proliferation: The compound has been shown to inhibit the growth of HUVECs in a dose-dependent manner. nih.govnih.gov
Migration: Endothelial cell migration, a crucial step in angiogenesis, is inhibited by panduratin A in a time- and dose-dependent manner. nih.gov This is partly achieved through the suppression of F-actin stress fiber formation. nih.gov
Invasion: The ability of endothelial cells to invade the surrounding matrix is also significantly inhibited by panduratin A. nih.gov
Tube formation: The morphogenesis of endothelial cells into tube-like structures, a hallmark of angiogenesis, is dose-dependently inhibited by panduratin A. nih.govmdpi.com
In vivo studies using murine Matrigel plugs and zebrafish embryo models have further confirmed the anti-angiogenic potential of panduratin A by demonstrating its ability to inhibit the formation of new blood vessels. nih.gov
Inhibition of Matrix Metalloproteinase-2 (MMP-2) Activity
Antioxidant Mechanisms
Panduratin A demonstrates notable antioxidant capabilities through multiple pathways, contributing to cellular protection against oxidative damage.
Counteracting Oxidative Stress Pathways
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, is implicated in the pathogenesis of numerous diseases. physiology.org Pre-clinical studies have shown that Panduratin A effectively counteracts oxidative stress. In human hepatoma HepG2 cells subjected to tert-butylhydroperoxide (t-BHP)-induced oxidative damage, Panduratin A demonstrated significant protective effects. nih.gov It was found to mitigate the formation of intracellular ROS, ameliorate lipid peroxidation, and prevent the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov These findings suggest that Panduratin A has a strong capacity to protect against oxidative damage induced by reactive intermediates. nih.gov Further studies in models of colitis also confirmed that Panduratin A reduces oxidative stress markers. nih.gov
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress by inducing the expression of a suite of antioxidant and cytoprotective genes. mdpi.comnih.gov The activation of this pathway is a crucial mechanism for cellular defense. imrpress.com Research has demonstrated that Panduratin A can modulate this critical protective pathway. In a pre-clinical model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, treatment with Panduratin A led to an enhanced expression of Nrf2. nih.gov This activation suggests that Panduratin A's antioxidant effects are, at least in part, mediated by its ability to upregulate the Nrf2 signaling pathway, thereby bolstering the cell's endogenous antioxidant defenses. nih.gov
Enhancement of Heme Oxygenase-1 (HO-1) Expression
Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and anti-inflammatory properties, often upregulated in response to oxidative stress. mdpi.comnih.gov Its expression is a critical component of the cellular defense mechanism. nih.gov Studies have shown a direct link between Panduratin A and the induction of HO-1. In the same colitis model where Nrf2 activation was observed, Panduratin A treatment also significantly enhanced the expression of HO-1. nih.gov The upregulation of HO-1 is a downstream effect of Nrf2 activation, and its enhancement by Panduratin A further solidifies the compound's role as an indirect antioxidant that strengthens cellular protective mechanisms against oxidative injury. nih.govmdpi.com
Anti-obesity and Anti-adipogenic Mechanisms (Pre-clinical Models)
Panduratin A has been investigated for its potential role in combating obesity, with studies focusing on its ability to interfere with the processes of fat cell formation (adipogenesis) and fat storage.
Inhibition of Lipid Accumulation in Adipocytes
Adipogenesis is the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes, and its dysregulation is a hallmark of obesity. researchgate.net Panduratin A and its related compound, isopanduratin A, have been shown to be potent inhibitors of adipogenesis. nih.gov In studies using 3T3-L1 preadipocyte cell lines, a standard model for studying adipogenesis, Panduratin A at concentrations of 5 μM and above significantly reduced the accumulation of intracellular lipids and triglycerides. nih.govresearchgate.net Similarly, isopanduratin A was found to suppress lipid accumulation in a dose-dependent manner in both murine (3T3-L1) and human (PCS-210-010) adipocytes. nih.govsciprofiles.commdc-berlin.de This inhibition of fat storage at the cellular level is a key mechanism behind its observed anti-obesity effects in broader pre-clinical models. nih.gov
| Cell Line | Compound | Concentration | Effect on Lipid Accumulation |
| 3T3-L1 | Panduratin A | >5 µM | Significant reduction in triglyceride levels. researchgate.net |
| 3T3-L1 | Isopanduratin A | 1–10 μM | Dose-dependent suppression of lipid accumulation. sciprofiles.comresearchgate.net |
| PCS-210-010 (Human) | Isopanduratin A | 1–10 μM | Dose-dependent suppression of lipid accumulation. nih.govmdc-berlin.de |
Downregulation of Adipogenic Effectors (e.g., FAS, PLIN1, LPL)
The process of adipogenesis is controlled by a cascade of transcription factors and downstream effector proteins that are responsible for creating and storing lipids. Key effectors include Fatty Acid Synthase (FAS), which is involved in fatty acid synthesis, Perilipin 1 (PLIN1), which coats lipid droplets, and Lipoprotein Lipase (LPL), which hydrolyzes triglycerides. Research on isopanduratin A, a closely related flavonoid, has provided detailed insights into these molecular mechanisms. nih.govsciprofiles.com Treatment of differentiating 3T3-L1 cells with isopanduratin A resulted in the significant downregulation of adipogenic effectors including FAS, PLIN1, and LPL. sciprofiles.comresearchgate.netnih.gov Studies on Panduratin A have also reported a marked downregulation of pro-adipogenic mediators, including FAS. mdpi.com This suppression of key proteins involved in lipid metabolism and storage directly contributes to the observed reduction in fat accumulation in adipocytes.
| Adipogenic Effector | Effect of Isopanduratin A Treatment in 3T3-L1 cells |
| FAS (Fatty Acid Synthase) | Downregulated. sciprofiles.comresearchgate.net |
| PLIN1 (Perilipin 1) | Downregulated. sciprofiles.comresearchgate.net |
| LPL (Lipoprotein Lipase) | Downregulated. sciprofiles.comresearchgate.net |
Modulation of Adipogenic Transcription Factors (e.g., SREBP-1c, PPARγ, C/EBPα)
(±)-Panduratin A has been shown to significantly interfere with the process of adipocyte differentiation by downregulating the expression of critical adipogenic transcription factors. researchgate.netresearchgate.net The master regulators of adipogenesis, including Peroxisome Proliferator-Activated Receptor γ (PPARγ), CCAAT/enhancer-Binding Protein α (C/EBPα), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), are primary targets. researchgate.netresearchgate.net
In studies using 3T3-L1 preadipocytes, treatment with related compounds like Isopanduratin A during differentiation led to a marked, dose-dependent decrease in both the mRNA and protein levels of PPARγ, C/EBPα, and SREBP-1c. nih.govresearchgate.netresearchgate.net For instance, at concentrations of 5 and 10 μM, Isopanduratin A significantly lowered the mRNA expression of these transcription factors. nih.gov This was further confirmed by Western blot analysis, which showed a substantial reduction in the corresponding protein levels. nih.govresearchgate.net The downregulation of these key regulators disrupts the transcriptional cascade required for adipocyte maturation and lipid accumulation. researchgate.net This inhibitory effect on transcription factors is a core mechanism contributing to the anti-adipogenic potential observed in preclinical models. researchgate.netnih.gov
Table 1: Effect of Panduratin A Analogs on Adipogenic Transcription Factors in 3T3-L1 Cells
| Compound | Target Transcription Factor | Observed Effect | Cell Model | Source |
|---|---|---|---|---|
| Isopanduratin A | SREBP-1c | Decreased mRNA and protein expression | 3T3-L1 | nih.govresearchgate.net |
| Isopanduratin A | PPARγ | Decreased mRNA and protein expression | 3T3-L1 | nih.govresearchgate.net |
| Isopanduratin A | C/EBPα | Decreased mRNA and protein expression | 3T3-L1 | nih.govresearchgate.net |
| Panduratin A | SREBP-1c, PPARγ, C/EBPα | Downregulation of expression | 3T3-L1, HepG2 | nih.gov |
Deactivation of Upstream Regulatory Signals (e.g., AKT/GSK3β, MAPKs)
The effects of (±)-Panduratin A on adipogenic transcription factors are mediated by its influence on upstream signaling pathways. Key among these are the Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for initiating adipocyte differentiation. nih.gov
Pre-clinical studies demonstrate that Isopanduratin A deactivates the AKT/GSK3β pathway. nih.govresearchgate.net Treatment of differentiating 3T3-L1 cells with Isopanduratin A suppressed the phosphorylation of both AKT and its downstream target GSK3β. nih.gov The AKT/GSK3β cascade is essential for the expression of C/EBPα and PPARγ, and its deactivation by the compound contributes to the observed reduction in these transcription factors. nih.gov
Simultaneously, the compound modulates the MAPK signaling pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.govnih.gov These kinases play important roles in the early stages of adipogenesis, including mitotic clonal expansion. nih.gov Research shows that Isopanduratin A deactivates these MAPK signals, suppressing the phosphorylation of ERK, JNK, and p38. nih.govresearchgate.netsciprofiles.com This suppression of MAPK signaling is a recognized strategy for inhibiting adipocyte development. nih.gov
Table 2: Modulation of Upstream Signaling Pathways by Panduratin A Analogs
| Signaling Pathway | Key Proteins | Observed Effect in 3T3-L1 Cells | Source |
|---|---|---|---|
| AKT/GSK3β | p-AKT, p-GSK3β | Suppressed phosphorylation (Deactivation) | nih.gov |
| MAPKs | p-ERK | Suppressed phosphorylation (Deactivation) | nih.govresearchgate.net |
| p-JNK | Suppressed phosphorylation (Deactivation) | nih.gov | |
| p-p38 | Suppressed phosphorylation (Deactivation) | nih.gov |
Stimulation of AMPK-ACC Pathway
In contrast to its deactivating effect on pro-adipogenic signals, (±)-Panduratin A stimulates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.govnih.govmdpi.com Activation of AMPK is known to inhibit adipogenesis and lipogenesis. mdpi.com
Panduratin A is described as a potent, LKB1-dependent AMPK activator. nih.gov Studies on both Panduratin A and its isomer, Isopanduratin A, show that the compounds lead to increased phosphorylation of AMPKα. nih.govresearchgate.net This activation of AMPK has a direct downstream consequence: the phosphorylation and subsequent inactivation of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.govnih.govresearchgate.net In treated 3T3-L1 cells, a significant increase in the ratio of phosphorylated ACC (p-ACC) to total ACC was observed. nih.govresearchgate.net
Table 3: Stimulation of the AMPK-ACC Pathway by Panduratin A and its Analogs
| Target Protein | Observed Effect | Mechanism | Cell Model | Source |
|---|---|---|---|---|
| AMPK | Increased phosphorylation (Activation) | Acts as an LKB1-dependent AMPK stimulator | 3T3-L1, HepG2, L6 | nih.govnih.govmdpi.com |
| ACC | Increased phosphorylation (Inactivation) | Downstream target of activated AMPK | 3T3-L1, HepG2 | nih.govmdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies
Identification of Pharmacophore Features
A pharmacophore is an abstract concept describing the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. babrone.edu.in Analysis of Panduratin (B12320070) A has identified several key pharmacophore features crucial for its biological activity. These include a hydrogen-bond acceptor group, an aromatic ring, and a hydrophobic group. jppres.com
In one pharmacophore model developed to understand its activity against the Dengue virus, these features were identified as:
F1:Acc: A hydrogen-bond acceptor group.
F2:Aro: An aromatic ring.
F3:Hyd: A hydrophobic group. jppres.com
The spatial arrangement of these features is critical. For instance, the distance between the hydrogen-bond acceptor (F1:Acc) and the hydrophobic group (F3:Hyd) was measured to be 2.78 Å. jppres.com Such models are instrumental in predicting the biological activity of Panduratin A and its derivatives. jppres.com The two hydroxyl (OH) groups on Panduratin A are considered hydrophilic and enhance its solubility in aqueous media. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method, along with molecular dynamics (MD) simulations, provides insights into the binding modes and affinities of Panduratin A with various protein targets.
Research has shown that Panduratin A interacts with several key proteins involved in cancer and viral replication, primarily through hydrogen bonds and hydrophobic interactions. mdpi.com
EGFR, STAT3, and Akt: In non-small cell lung cancer (NSCLC) cells, Panduratin A has been shown to inhibit the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and its downstream signaling proteins, STAT3 and Akt. mdpi.comnih.gov Docking studies reveal that Panduratin A binds to the catalytic sites of these proteins. mdpi.com The interactions are mediated by key residues, with the aromatic, methoxy (B1213986), and hydroxyl functional groups of Panduratin A playing an important role in forming these bonds. mdpi.com For instance, in one study, Panduratin A formed hydrogen bonds with the Met769 residue of EGFR. mdpi.com
SARS-CoV-2 Main Protease (Mpro): Panduratin A has demonstrated antiviral activity against SARS-CoV-2, functioning as a protease inhibitor. tandfonline.comresearchgate.net Molecular docking studies have modeled the interaction of Panduratin A and its analogues with the main protease (Mpro) of the virus. tandfonline.com These studies indicate that Panduratin A binds within the active site of Mpro, with interactions involving hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net One analysis showed a hydrogen bond forming between the hydroxyl group on Ring III of Panduratin A and the Ser494 residue of the Mpro's receptor-binding domain. nih.gov
Interactive Data Table: Ligand-Protein Interactions of Panduratin A
| Target Protein | Key Interacting Residues | Type of Interaction | Source |
| EGFR | Met769, Leu768, Gln767 | Hydrogen Bond, Hydrophobic | mdpi.commdpi.com |
| STAT3 | Not specified in detail | Hydrogen Bond, Hydrophobic | mdpi.com |
| Akt | Not specified in detail | Hydrogen Bond, Hydrophobic | mdpi.com |
| SARS-CoV-2 Mpro | Ser494, Gly496 | Hydrogen Bond, Hydrophobic | nih.gov |
Binding affinity, often expressed as binding energy (kcal/mol), indicates the strength of the interaction between a ligand and its target protein. Lower binding energy values suggest a stronger, more stable interaction.
EGFR, STAT3, and Akt: The binding affinity (ΔGbind) of Panduratin A for EGFR, STAT3, and Akt has been calculated to range from −6.91 to −8.06 kcal/mol, indicating a strong binding affinity. mdpi.com This affinity is comparable to that of known inhibitors like osimertinib. mdpi.com
SARS-CoV-2 Mpro: Docking studies have estimated the binding energy of Panduratin A with Mpro to be approximately -6.5 kcal/mol. nih.gov Further computational analysis using MM/PBSA calculations has also been employed to refine these binding free energy predictions. nih.gov
Interactive Data Table: Predicted Binding Affinities of Panduratin A
| Target Protein | Predicted Binding Affinity (kcal/mol) | Method | Source |
| EGFR (Wild-Type) | -6.91 to -8.06 | Molecular Docking | mdpi.com |
| EGFR (T790M Mutant) | -6.91 to -8.06 | Molecular Docking | mdpi.com |
| STAT3 | -6.91 to -8.06 | Molecular Docking | mdpi.com |
| Akt | -6.91 to -8.06 | Molecular Docking | mdpi.com |
| SARS-CoV-2 Mpro | -6.5 | Molecular Docking | nih.gov |
| SARS-CoV-2 MTase | -7.9 | Molecular Docking | nih.gov |
Influence of Structural Modifications on Biological Activity
Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For Panduratin A, several structural features have been identified as crucial for its various therapeutic effects.
Hydroxylation: The presence and position of hydroxyl (-OH) groups significantly impact activity. For example, in studies of anti-HIV-1 protease activity, hydroxylation at position 4 of the chalcone (B49325) structure (as in 4-hydroxypanduratin A) conferred higher activity than a methoxy group at the same position. nih.govresearchgate.net 4-hydroxypanduratin A also demonstrated a better docking score with caspase-7 than Panduratin A. rasayanjournal.co.in However, hydroxylation at another position (4''') was found to reduce activity. nih.gov
Prenylation: The prenyl group on the dihydrochalcone (B1670589) structure is considered essential for its activity against HIV-1 protease. nih.gov
Flavanone (B1672756) Moiety: In a study of Panduratin analogues as Mpro inhibitors, compounds with a flavanone moiety (like Panduratin R and S) were found to be the best binders, superior to those with a chromene unit. tandfonline.com
Substitutions on Benzyl (B1604629) Ring A: A study involving sixty novel Panduratin A derivatives, where substitutions were made on the benzyl ring A, identified a derivative with dichloro-substitutions (PKP10) that showed significantly lower (i.e., better) interaction energy against the NS3 protein of all dengue serotypes. nih.gov This highlights that specific substitutions on the aromatic rings can dramatically enhance binding affinity. nih.govlongdom.org
Derivatives for Reduced Toxicity: While Panduratin A is effective, it can show toxicity at higher concentrations. mdpi.com Structural modifications have been explored to create derivatives with higher potency and less toxicity. Derivatives DD-218 and DD-219, for example, showed protective effects against cisplatin-induced kidney toxicity without compromising the anti-cancer effects of cisplatin (B142131). mdpi.com
These SAR studies provide a foundational framework for the rational design of new, more potent, and safer therapeutic agents based on the Panduratin A scaffold.
Pharmacokinetics and Metabolism Research Pre Clinical Animal Models
Absorption Profiles
Following oral administration, Panduratin (B12320070) A exhibits relatively slow absorption. In rats given a Boesenbergia pandurata extract (BPE), the peak plasma concentration (Cmax) was observed approximately 3 hours post-administration. nih.govjfda-online.com Systemic exposure to Panduratin A, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-dependent manner. jfda-online.com For instance, in beagle dogs, a two-fold increase in the oral dose of a fingerroot extract formulation resulted in an approximate two-fold increase in both Cmax and AUC. researchgate.net
The absolute oral bioavailability of Panduratin A is generally low. In rats, the bioavailability was approximately 9% for the pure compound and 6% when administered as a fingerroot extract. nih.govnih.govtandfonline.comtandfonline.com Similarly, in beagle dogs, the absolute oral bioavailability of Panduratin A from a fingerroot extract formulation was found to be in the range of 7–9%. researchgate.nettandfonline.com
| Animal Model | Formulation | Peak Plasma Concentration (Cmax) | Absolute Oral Bioavailability | Reference |
|---|---|---|---|---|
| Rats | Pure Compound | 4833 ± 659 µg/L | ~9% | nih.govnih.gov |
| Rats | Fingerroot Extract | 3269 ± 819 µg/L | ~6% | nih.govnih.gov |
| Beagle Dogs | Fingerroot Extract (5 mg/kg) | 12,416 ± 2,326 µg/L | ~7-9% | researchgate.nettandfonline.com |
| Beagle Dogs | Fingerroot Extract (10 mg/kg) | 26,319 ± 8,221 µg/L | ~7-9% | researchgate.net |
Tissue Distribution Studies (e.g., stomach, brain, kidney)
Once absorbed, Panduratin A distributes to various tissues. Studies in rats have shown that Panduratin A can be detected in all major organs, including the brain. nih.gov The highest concentrations are typically found in gastrointestinal organs, with the stomach exhibiting a tissue-to-plasma ratio as high as 100-fold within 15 minutes of administration. nih.gov
In a study investigating the distribution in rats after oral administration of a B. pandurata extract, the area under the tissue concentration-time curve (AUCt) over 24 hours showed the following descending order of concentration: skin, lung, heart, gums, liver, spleen, kidney, and brain. jfda-online.comjfda-online.com The concentration in organs such as the lung, heart, and spleen was approximately 1–10 times that of the plasma concentration within 15 minutes. nih.gov In contrast, the concentration in the kidney was lower, at about 0.1-fold of the plasma concentration in the same timeframe. nih.gov
| Tissue | Relative Concentration/Distribution Finding | Animal Model | Reference |
|---|---|---|---|
| Stomach | Highest tissue-to-plasma ratio (~100-fold) | Rats | nih.govnih.gov |
| Skin | Highest AUCt over 24h | Rats | jfda-online.comjfda-online.com |
| Lung | High distribution (AUCt ranked second) | Rats | jfda-online.comjfda-online.com |
| Heart | High distribution (AUCt ranked third) | Rats | jfda-online.comjfda-online.com |
| Brain | Detectable, but lowest concentration among measured organs | Rats | jfda-online.comnih.govjfda-online.com |
| Kidney | Low distribution (~0.1-fold of plasma concentration) | Rats | nih.gov |
Biotransformation Pathways (e.g., oxidation, glucuronidation)
Panduratin A undergoes biotransformation before excretion. The primary metabolic pathways identified are oxidation and glucuronidation. researchgate.net In beagle dogs, the majority of Panduratin A was found to be biotransformed into several products through these two pathways. researchgate.nettandfonline.com In rats, the major metabolites identified in feces were products of oxidation and dioxidation. nih.govnih.govtandfonline.com Interestingly, while glucuronidated forms of Panduratin A were detected in dogs, they were not found in rats, suggesting species-specific differences in metabolic pathways. nih.gov This Phase I metabolism, particularly oxidation, increases the water solubility of the compound, facilitating its excretion from the body. nih.gov
Excretion Routes (e.g., faecal route)
The primary route of excretion for Panduratin A and its metabolites is through the feces. researchgate.net In a study with rats, following both intravenous and oral administration of pure Panduratin A, approximately 22-25% of the administered dose was recovered as unchanged compound in the feces within 72 hours. nih.gov In contrast, only a negligible amount, around 1-2% of the administered dose, was found as unchanged Panduratin A in the urine. nih.gov This indicates that fecal excretion is the predominant pathway for the elimination of this compound. nih.govnih.govtandfonline.com
Comparison of Pure Compound vs. Extract Pharmacokinetics
Pharmacokinetic studies have revealed differences in the behavior of Panduratin A when administered as a pure compound versus as part of a whole plant extract. In rats, the absolute oral bioavailability of pure Panduratin A was higher (~9%) compared to when it was given as a fingerroot extract (~6%). nih.govtandfonline.comtandfonline.com The peak plasma concentration (Cmax) was also higher for the pure compound. nih.govtandfonline.comtandfonline.com
Advanced Analytical and Research Methodologies Utilizing ± Panduratin A D3
Quantitative Proteomics and Metabolomics
While direct, large-scale applications of (±)-Panduratin A-d3 in quantitative proteomics and metabolomics are not extensively documented in publicly available research, its role as an internal standard is foundational to the principles underlying these fields. The use of stable isotope-labeled compounds is a cornerstone of achieving reliable quantification.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applications
The SILAC methodology involves the metabolic incorporation of "heavy" or "light" amino acids into the proteome of cultured cells. While (±)-Panduratin A-d3 is not directly used in the SILAC labeling process itself, the analytical principles are related. Quantitative proteomics, a field that heavily relies on techniques like SILAC, often employs stable isotope-labeled internal standards during the mass spectrometry analysis phase to ensure accurate quantification of identified proteins. nih.govnih.gov
Metabolic Flux Analysis using Deuterated Tracers
Metabolic flux analysis is a powerful technique to investigate the dynamic rates of metabolic pathways within a biological system. nih.gov This is often achieved by introducing a stable isotope-labeled substrate, or tracer, and tracking its transformation through various metabolic reactions. frontiersin.org For example, deuterated tracers like sodium acetate-d3 have been used to track substrate flux through the tricarboxylic acid (TCA) cycle. nih.gov Although direct use of (±)-Panduratin A-d3 as a metabolic tracer has not been described, its stable isotope-labeled nature makes it an ideal candidate for use as an internal standard in studies that do use other deuterated tracers to ensure accurate measurement of metabolite concentrations.
Mass Spectrometry-Based Techniques
The primary application of (±)-Panduratin A-d3 is found within mass spectrometry-based techniques, where its known concentration and distinct mass-to-charge ratio allow for precise quantification of its non-deuterated counterpart, Panduratin (B12320070) A.
LC-MS/MS for Quantification and Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. rsc.org In this context, (±)-Panduratin A-d3 is an ideal internal standard for the quantification of Panduratin A. When added to a sample at a known concentration, it co-elutes with the endogenous Panduratin A. Due to the deuterium (B1214612) labeling, (±)-Panduratin A-d3 has a higher mass-to-charge ratio than Panduratin A, allowing the mass spectrometer to distinguish between the two. Any variations in sample preparation or instrument response will affect both the analyte and the internal standard equally, enabling highly accurate and precise quantification. nih.govnih.govresearchgate.net
Table 1: LC-MS/MS Parameters for Analysis Involving Stable Isotope-Labeled Standards
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative | To generate charged ions from the analyte and internal standard for mass analysis. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. |
| Collision Energy | Optimized for each compound | To induce fragmentation of the precursor ions into specific product ions. |
| Internal Standard | (±)-Panduratin A-d3 | To correct for matrix effects and variations in instrument response, ensuring accurate quantification of Panduratin A. |
This table represents typical parameters and may vary based on the specific instrumentation and experimental conditions.
Imaging Mass Spectrometry for Spatial Distribution
Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules within a thin tissue section. nih.gov This method provides valuable information on the localization of drugs, metabolites, and other biomolecules. nih.gov While specific studies employing (±)-Panduratin A-d3 in IMS are not available, the use of a deuterated standard would be crucial for quantitative imaging studies of Panduratin A. By applying the deuterated standard to the tissue section, it would be possible to create a calibration curve and determine the absolute or relative concentration of Panduratin A in different regions of the tissue.
Spectroscopic Characterization (e.g., ¹H-NMR) in Research
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. capes.gov.br In the context of (±)-Panduratin A-d3, ¹H-NMR would be a critical tool for its characterization and to confirm the site of deuterium incorporation. The ¹H-NMR spectrum of (±)-Panduratin A-d3 would be expected to be very similar to that of unlabeled Panduratin A, with the key difference being the absence of signals corresponding to the protons that have been replaced by deuterium. This allows for unambiguous confirmation of the isotopic labeling.
Table 2: Comparison of Expected ¹H-NMR Signals for Panduratin A and (±)-Panduratin A-d3
| Functional Group Protons | Expected Chemical Shift (ppm) for Panduratin A | Expected Observation for (±)-Panduratin A-d3 |
| Aromatic Protons | δ 6.5 - 8.0 | Signals present, with potential minor shifts due to isotopic effects. |
| Alkenyl Protons | δ 5.0 - 6.5 | Signals present. |
| Methoxy (B1213986) Protons | ~δ 3.8 | Signal absent due to -OCD3 substitution. |
| Aliphatic Protons | δ 1.5 - 3.0 | Signals present. |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The key diagnostic feature for (±)-Panduratin A-d3 is the disappearance of the methoxy proton signal.
Chromatographic Techniques (e.g., HPLC, UHPLC) for Research Purity and Analysis
The assessment of purity and the quantitative analysis of research compounds are pivotal for the integrity of experimental outcomes. In the context of isotopically labeled compounds such as (±)-Panduratin A-d3, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are indispensable tools. These techniques offer the high resolution and sensitivity required to distinguish the deuterated analyte from its non-deuterated counterpart and any potential impurities.
Purity Assessment and Isotopic Enrichment
For a deuterated standard like (±)-Panduratin A-d3 to be effective, particularly in quantitative studies, its chemical and isotopic purity must be rigorously established. HPLC and UHPLC methods are employed to determine chemical purity by separating the compound of interest from any synthesis-related impurities or degradants. A typical purity analysis would involve a high-resolution column and a gradient elution to ensure the separation of all components.
While a certificate of analysis for (±)-Panduratin A-d3 is not publicly available, companies that synthesize and supply such compounds, like Toronto Research Chemicals, typically provide a comprehensive data package including HPLC and MS analysis to confirm purity. lubio.chlgcgroup.comlgcstandards.com
The isotopic enrichment of (±)-Panduratin A-d3 is a critical parameter, indicating the percentage of the compound that is correctly labeled with deuterium. This is typically determined by mass spectrometry, which can differentiate between the mass of the deuterated and non-deuterated molecules.
Chromatographic Methodologies for Analysis
While specific validated methods for the standalone analysis of (±)-Panduratin A-d3 are not detailed in published literature, methodologies for its non-deuterated analog, Panduratin A, provide a strong framework. A validated HPLC-MS/MS method for the determination of Panduratin A in rat plasma has been reported, which can be adapted for the analysis of the deuterated form. nih.govnih.govelsevierpure.comresearchgate.net
This method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of distilled water and acetonitrile (B52724) with formic acid. elsevierpure.com Given that deuteration typically has a minimal effect on the chromatographic retention time, (±)-Panduratin A-d3 is expected to co-elute or have a very similar retention time to the non-deuterated Panduratin A under the same chromatographic conditions.
Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of Panduratin A
| Parameter | Value |
| Chromatography System | HPLC with tandem MS |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and water with 2% formic acid (8:2, v/v) |
| Flow Rate | Not specified |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 405.2 ([M-H]⁻) |
| Product Ion (m/z) | 165.9 |
This data is based on a published method for the non-deuterated Panduratin A and serves as a reference. nih.govelsevierpure.com
When using (±)-Panduratin A-d3 as an internal standard for the quantification of Panduratin A, the two compounds would be separated by their mass-to-charge ratios in the mass spectrometer. The precursor ion for (±)-Panduratin A-d3 would be expected at approximately m/z 408.2, reflecting the addition of three deuterium atoms. The product ion would depend on the fragmentation pattern and whether the deuterium atoms are retained in the fragmented portion.
Research Findings and Application
In pharmacokinetic studies, where Panduratin A concentrations in biological matrices are measured, a deuterated internal standard like (±)-Panduratin A-d3 is highly valuable. It compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
A study on the pharmacokinetics of Panduratin A in rats following oral administration of a Boesenbergia pandurata extract utilized an HPLC-MS/MS method for quantification. nih.gov While this particular study used flufenamic acid as the internal standard, the use of (±)-Panduratin A-d3 would be a theoretically superior choice due to its closer structural and physicochemical similarity to the analyte.
Table 2: Expected Mass Spectrometric Transitions for Panduratin A and (±)-Panduratin A-d3
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) |
| Panduratin A | 405.2 | 165.9 |
| (±)-Panduratin A-d3 | ~408.2 | To be determined experimentally |
The precursor and product ions for Panduratin A are from published research. nih.govelsevierpure.com The values for (±)-Panduratin A-d3 are theoretical and would require experimental verification.
The development and validation of a robust UHPLC-MS/MS method using (±)-Panduratin A-d3 as an internal standard would be a significant contribution to the research community, enabling more reliable studies on the pharmacology and disposition of Panduratin A.
Future Directions and Research Gaps
Elucidation of Undefined Molecular Targets and Pathways
While the parent compound, Panduratin (B12320070) A, has been shown to interact with certain signaling pathways, such as the EGFR/STAT3/Akt pathway, a complete understanding of its molecular interactions remains incomplete. mdpi.com For (±)-Panduratin A-d3, the landscape of molecular targets is entirely unexplored. The introduction of deuterium (B1214612) could subtly modify its binding affinities or lead to interactions with novel targets not significantly engaged by the parent compound.
Future research must prioritize the identification and validation of the direct binding partners and downstream signaling cascades affected by (±)-Panduratin A-d3. Modern computational approaches, including network pharmacology and machine learning, can be employed to predict potential drug-protein interactions and construct interaction networks based on the compound's structure. mdpi.com These in silico predictions would then require experimental validation through techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and proteomic profiling to identify the specific proteins that (±)-Panduratin A-d3 interacts with within a cellular context. Elucidating these targets is a critical first step to understanding its mechanism of action and distinguishing it from its non-deuterated counterpart.
Comprehensive Investigation of Isotope Effects
The foundational rationale for creating (±)-Panduratin A-d3 is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic reactions involving C-H bond cleavage. wikipedia.orgnih.gov This effect is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes, a major pathway for the breakdown of many compounds. nih.govnih.gov While deuteration is hypothesized to enhance metabolic stability, this effect is not guaranteed and its magnitude is unpredictable. nih.gov
A comprehensive investigation is required to quantify the KIE for (±)-Panduratin A-d3. This involves comparative in vitro metabolism studies using liver microsomes, S9 fractions, and hepatocytes from various species to identify the specific metabolites of both Panduratin A and (±)-Panduratin A-d3. nih.govresearchgate.net By measuring the rates of formation of these metabolites, researchers can determine which metabolic pathways are affected by deuteration and quantify the reduction in metabolic rate. Such studies are crucial for understanding whether deuteration successfully protects metabolically vulnerable sites, alters metabolic pathways, or changes the compound's half-life. researchgate.netwikipedia.org
| Area of Investigation | Objective | Methodology | Potential Outcome |
|---|---|---|---|
| Metabolic Stability | To compare the rate of metabolic degradation between Panduratin A and (±)-Panduratin A-d3. | Incubation with liver microsomes or hepatocytes followed by LC-MS analysis. nih.gov | Quantification of increased half-life and metabolic stability due to deuteration. |
| Metabolite Profiling | To identify and compare the metabolites produced from both compounds. | High-resolution mass spectrometry to analyze metabolites from in vitro assays. | Determination if deuteration alters metabolic pathways or reduces formation of specific metabolites. researchgate.net |
| CYP Enzyme Mapping | To identify the specific cytochrome P450 enzymes responsible for metabolism. | Using a panel of recombinant human CYP enzymes to test for metabolism of each compound. | Pinpointing which enzyme-driven reactions are slowed by the kinetic isotope effect. nih.gov |
| Pharmacokinetic Comparison | To compare the absorption, distribution, metabolism, and excretion (ADME) profiles in vivo. | Parallel pharmacokinetic studies in preclinical models. | Understanding how in vitro stability translates to in vivo exposure and residence time. |
Development of Advanced Delivery Systems for Research Applications
For preclinical research, ensuring that a compound reaches its intended biological target in a stable and soluble form is paramount for obtaining reliable and reproducible data. The physicochemical properties of (±)-Panduratin A-d3, like many natural product derivatives, may present challenges such as poor aqueous solubility. Advanced drug delivery systems (DDS) can overcome these limitations for research purposes, enabling more accurate mechanistic studies. nih.govprimescholars.com
Future efforts should explore the formulation of (±)-Panduratin A-d3 into various nanocarriers. Systems such as lipid nanoparticles (LNPs), polymeric nanoparticles (e.g., PLGA), and liposomes can improve compound solubility, protect it from premature degradation, and facilitate its transport across cellular membranes in in vitro models. nih.govastrazeneca.comnih.gov For in vivo research, these delivery systems can help achieve more consistent and targeted exposure. nih.gov Developing a stable and well-characterized formulation is not for therapeutic application but is a critical step to ensure that preclinical experimental results are valid and directly attributable to the compound's activity.
| Delivery System | Description | Advantage for Research Applications |
|---|---|---|
| Lipid Nanoparticles (LNPs) | Nanocarriers composed of lipids, known for delivering nucleic acids and small molecules. astrazeneca.com | Enhances solubility and can facilitate intracellular delivery in cell-based assays. |
| Polymeric Nanoparticles | Biodegradable particles made from polymers like PLGA that encapsulate the compound. astrazeneca.com | Allows for controlled and sustained release, useful for longer-term in vitro experiments or stable in vivo exposure. |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic compounds. | Improves stability and can modify the pharmacokinetic profile in preclinical models. nih.gov |
| Hydrogels | Three-dimensional polymer networks that can hold large amounts of water and the compound. nih.gov | Useful for localized delivery in specific in vitro 3D models or targeted in vivo applications. |
Exploration of New Pre-clinical Models for Mechanistic Insights
To gain deep mechanistic insights, research on (±)-Panduratin A-d3 must move beyond traditional two-dimensional (2D) cell cultures and standard animal models. While these models are useful for initial screening, they often fail to replicate the complexity of biological tissues and systems. liveonbiolabs.com The exploration of more advanced preclinical models is a significant research opportunity.
Three-dimensional (3D) culture systems, such as spheroids and organoids, better mimic the cell-cell interactions and microenvironment of actual tissues, providing a more physiologically relevant context for studying the compound's effects. insights.bio Furthermore, the use of genetically engineered models, such as mice with humanized drug-metabolizing enzymes, could offer more translatable data on the compound's metabolism and disposition. researchgate.net Combining these advanced models with ex vivo studies on patient-derived tissues can help bridge the gap between basic research and biological relevance, providing a more robust platform for understanding the unique mechanistic properties of (±)-Panduratin A-d3. cusabio.com
Integration of Multi-omics Data for Systems-Level Understanding
Investigating (±)-Panduratin A-d3 by focusing on a single pathway provides an incomplete picture. A systems-level understanding, which examines how the compound perturbs the entire cellular network, is necessary. numberanalytics.comazolifesciences.com The integration of multi-omics data—including genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—offers a holistic approach to understanding the compound's mechanism of action. nih.govnih.gov
| Omics Type | Data Generated | Potential Insight |
|---|---|---|
| Transcriptomics (RNA-Seq) | Changes in gene expression levels. | Identifies which signaling pathways and biological processes are transcriptionally up- or down-regulated. |
| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Reveals effects on protein expression that may not be visible at the transcript level and identifies direct target engagement. nih.gov |
| Metabolomics | Changes in the levels of small-molecule metabolites. | Provides a functional readout of cellular state and identifies shifts in metabolic pathways. |
| Integrated Analysis | A comprehensive network model of molecular changes. | Creates a holistic view of the compound's mechanism, linking gene changes to protein function and metabolic output. nih.gov |
Q & A
Q. What ethical considerations apply when using (±)-Panduratin A-d3 in human-derived cell lines or tissues?
- Methodological Answer : Obtain informed consent for human tissue use, specifying research goals in IRB-approved protocols. Anonymize data by removing patient identifiers and encrypting metadata. For gene expression studies, ensure compliance with genetic privacy laws (e.g., HIPAA, GDPR). Include ethics statements in publications per COPE guidelines .
Tables for Key Methodological Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
